molecular formula C24H51Si B103675 Trioctylsilane CAS No. 18765-09-8

Trioctylsilane

Cat. No. B103675
CAS RN: 18765-09-8
M. Wt: 367.7 g/mol
InChI Key: QTKHQYWRGFZFHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organosilicon compounds has been a subject of interest due to their utility in various chemical reactions and material science applications. In the first study, the synthesis of (E)-1,2-disilylethenes is achieved through a catalytic reaction involving Ru3(CO)12. The reaction utilizes trimethylsilylethene and triethylsilane, resulting in a mixture of disilylethenes. The yield of the desired product, (E)-1,2-bis(trimethylsilyl)ethene, is found to increase with a higher molar ratio of trimethylsilylethene to triethylsilane. Additionally, the use of triphenylsilane as a catalytic agent also produces good yields of the (E)-1,2-bis(trimethylsilyl)ethene. The study demonstrates that various triorganosilylethenes, including dimethyl(ethoxy)silylethene and triethoxysilylethene, can also undergo similar catalytic reactions to yield corresponding disilylethenes .

Molecular Structure Analysis

The molecular structure of the synthesized (E)-1,2-disilylethenes is characterized by the presence of silicon atoms in the ethene framework. The (E) configuration indicates that the substituents on the double bond are in a trans arrangement, which could influence the reactivity and physical properties of the molecules. The study does not provide detailed structural analysis using techniques such as X-ray crystallography or NMR spectroscopy, but the formation of the (E) isomer is implied from the reaction conditions and the nature of the catalyst used .

Chemical Reactions Analysis

The research paper discusses the reactivity of triorganosilylethenes in the presence of a ruthenium carbonyl catalyst. The reaction leads to the formation of disilylethenes, which are valuable intermediates in organic synthesis. The study also mentions the catalyzed reaction of styrene with trimethylsilylethene, resulting in the formation of 1-trimethylsilyl-2-phenylethene. This indicates that the methodology can be extended to other vinyl substrates, showcasing the versatility of the catalytic system in promoting silicon-carbon bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not explicitly discussed in the provided paper. However, it can be inferred that the introduction of silicon atoms into organic frameworks can significantly alter the properties of the resulting compounds. Silicon-containing compounds often exhibit increased thermal stability, resistance to oxidation, and unique electronic properties, which are valuable in material science and as intermediates in organic synthesis .

In the second study, the focus is on the stereoselective synthesis of 1,2,3-triol derivatives from α,β-unsaturated acylsilanes. The oxidation of the olefin moiety with osmium tetroxide yields 2,3-syn-dihydroxyacylsilanes. Subsequent protection and nucleophilic reactions lead to silylated triol derivatives with high stereoselectivity. The deprotection and protodesilylation steps result in the formation of 1,2,3-triol derivatives, demonstrating the potential of acylsilanes as precursors for complex organic molecules with multiple stereogenic centers .

The studies collectively contribute to the understanding of organosilicon chemistry, particularly in the synthesis and manipulation of silicon-containing organic compounds. The ability to control the stereochemistry and selectively introduce silicon atoms opens up new avenues for the development of novel materials and pharmaceuticals.

Scientific Research Applications

Oxidizing Agents and Synthetic Methods

  • Trioctylsilane derivatives, such as chlorotrimethylsilane, are used as effective oxidizing agents in various chemical processes. These compounds have been found to be efficient for the oxidation of alcohols to carbonyl compounds, oxidative coupling of mercaptans into disulfides, and mild cleavage of oximes to carbonyl compounds. Additionally, chlorotrimethylsilane is utilized for the oxidative cleavage of some benzyl esters and iodination of organic compounds (Aizpurua et al., 1985).

Catalysis in Organic Synthesis

  • Acylsilanes, which can be related to trioctylsilane, serve as acyl anion equivalents in palladium-catalyzed cross-coupling reactions. These reactions are significant for producing unsymmetrical diaryl ketones, showcasing the importance of these compounds in organic synthesis (Schmink & Krska, 2011).

Enhancing Properties of Epoxy Networks

  • Trioctylsilane-related compounds, such as phenyl-trisilanol polyhedral silsesquioxane (POSS-triol), are used to improve the thermo-mechanical properties of epoxy-amine networks. Their addition leads to a significant improvement in the value of Tg (glass transition temperature), attributed to the catalytic activity of these compounds in promoting a more completely cured epoxy network (Fu, Namani, & Lee, 2003).

Application in Transition-Metal-Catalyzed Silylations

  • Arylsilanes, which can be derived from trioctylsilane, are utilized in transition-metal-catalyzed selective silylations of aryl C-H and C-X bonds with hydrosilanes. These reactions are pivotal in organosilicon chemistry and organic synthesis due to their high atom economy and superior functional group compatibility (Xu et al., 2015).

Electrode Material in Flow-Injection Potentiometry

  • Trioctyltin chloride, a compound related to trioctylsilane, is used as a carrier in chloride-selective electrodes for flow-injection analysis. This application highlights the use of trioctylsilane derivatives in analytical chemistry, particularly in potentiometric measurements (Hauser, 1993).

Ionic Liquid for Metal Ion Extraction

  • Trioctylmethylammonium chloride, a derivative of trioctylsilane, is used as a demulsifier agent in the extraction of metal ions from aqueous solutions. This showcases the application of trioctylsilane derivatives in the field of separation and purification processes (Biniaz, Farsi, & Rahimpour, 2016).

Safety And Hazards

Trioctylsilane is classified as causing skin irritation and serious eye irritation . In case of skin contact, it is advised to wash with plenty of soap and water. If it comes into contact with the eyes, rinse cautiously with water for several minutes .

properties

InChI

InChI=1S/C24H51Si/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKHQYWRGFZFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](CCCCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885071
Record name Silane, trioctyl-
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Molecular Weight

367.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trioctylsilane

CAS RN

18765-09-8
Record name Trioctylsilane
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Record name Trioctylsilane
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Record name Silane, trioctyl-
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Record name Silane, trioctyl-
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Record name Trioctylsilane
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Record name TRIOCTYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
AK Baev, AK Baev - Specific Intermolecular Interactions of Element …, 2015 - Springer
… in the energy contribution to the vaporization enthalpy of trioctylsilane–tris(decyl)silane. … on the number of carbon atoms in trialkylsilanes: 1–3 trioctylsilane to tris(decyl)silane series …
Number of citations: 0 link.springer.com
S Pattanaik, C Gunanathan - ACS Catalysis, 2019 - ACS Publications
… When trioctylsilane was subjected to catalysis, trialkylsiloxane 2b was obtained in 86% yield. Dimethylphenylsilane reacted with water to provide the dimethylphenylsiloxane 2c in …
Number of citations: 30 pubs.acs.org
OS Andersen - Biophysical journal, 1983 - cell.com
… The pipet tip was silanized in the microforge under visual control with trioctylsilane undiluted, or as a 10% solution in benzene. Before use, the micropipet was cleaned in chloroform:…
Number of citations: 311 www.cell.com
E T. Sabourin, A Onopchenko - Bulletin of the Chemical Society of …, 1989 - journal.csj.jp
… 59 To assess the magnitude of such a reaction, 50 mmol of methyltrioctylsilane and 10 mmol of aluminum chloride were heated to l 60 C for one hour. Gas chromatography revealed …
Number of citations: 8 www.journal.csj.jp
H Yu, AN Thiessen, MA Hossain, MJ Kloberg… - Chemistry of …, 2020 - ACS Publications
… Closer inspection of the IR spectra of dimethyloctadecylsilane- and trioctylsilane-modified GeNSs provides additional insight into surface structure. These silanes possess a single Si–H …
Number of citations: 11 pubs.acs.org
A Abad, C Agulló, AC Cuñat, RH Perni - Tetrahedron: Asymmetry, 2000 - Elsevier
… When a mixture of the aryl triflate, triethylamine, trioctylsilane and catalytic amounts of palladium(II) acetate and 1,3-bis(diphenylphosphino)propane (dppp) in DMF was stirred at 70C …
Number of citations: 24 www.sciencedirect.com
GM Schroeder, D Wei, P Banfi, ZW Cai, J Lippy… - Bioorganic & medicinal …, 2012 - Elsevier
… Use of trioctylsilane in this reaction was critical as the more typical (and more reactive) triethylsilane prematurely reduced the aryl-halide bond before CO insertion could occur. …
Number of citations: 31 www.sciencedirect.com
RMF Batista, RCM Ferreira, MMM Raposo, SPG Costa - Tetrahedron, 2012 - Elsevier
… Precursor 1 was synthesized in 85% yield by palladium-catalyzed hydroformylation of N-t-butyloxycarbonyl-tyrosine triflate with carbon monoxide and trioctylsilane in the presence of Pd(…
Number of citations: 27 www.sciencedirect.com
FJ Sigworth, DW Urry, KU Prasad - Biophysical journal, 1987 - cell.com
Using a technique for high-resolution recording of currents from lipid bilayers, we have measured the current fluctuations in open channels formed by gramicidin A (GA) and the four …
Number of citations: 69 www.cell.com
SE Averick, CG Bazewicz, BF Woodman… - European polymer …, 2013 - Elsevier
Protein–polymer hybrids are an important class of biomaterials. Described is the preparation of a genetically incorporated a non-canonical amino acid (nCAA) containing an ester linked …
Number of citations: 33 www.sciencedirect.com

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